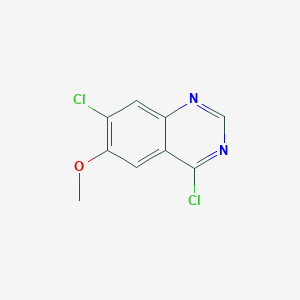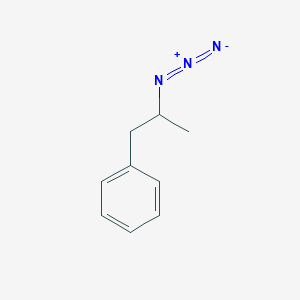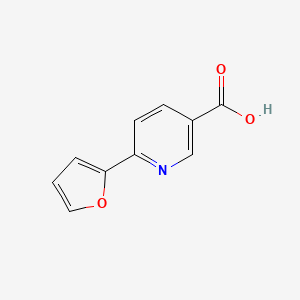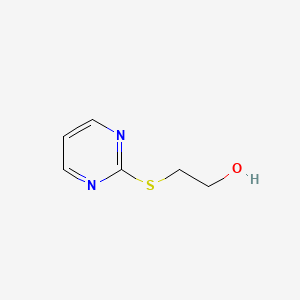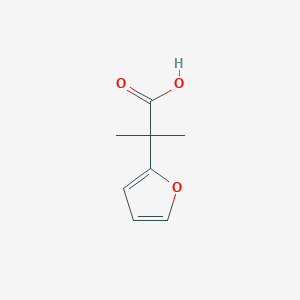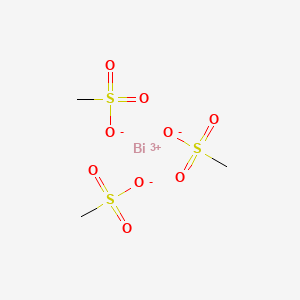
3-Formyl-2-methylbenzoesäure
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Formyl-2-methylbenzoic acid: is an organic compound with the molecular formula C9H8O3. It is a derivative of benzoic acid, characterized by the presence of a formyl group (-CHO) at the third position and a methyl group (-CH3) at the second position on the benzene ring. This compound is used in various chemical synthesis processes and has applications in scientific research.
Wissenschaftliche Forschungsanwendungen
3-Formyl-2-methylbenzoic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: Employed in the study of enzyme-catalyzed reactions and metabolic pathways involving aromatic compounds.
Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of specialty chemicals, dyes, and polymers.
Wirkmechanismus
Mode of Action
It’s known that benzylic compounds can undergo reactions such as free radical bromination, nucleophilic substitution, and oxidation . The formyl group (CHO) in the compound can participate in various chemical reactions, potentially leading to changes in its targets.
Pharmacokinetics
The compound’s solubility in methanol suggests that it may have good bioavailability.
Action Environment
Environmental factors can influence the action, efficacy, and stability of 3-Formyl-2-methylbenzoic acid. For instance, the compound’s stability may be affected by temperature, as it is recommended to be stored at 2-8°C . Furthermore, the compound’s efficacy and action could be influenced by factors such as pH, presence of other compounds, and specific conditions within the biological environment.
Biochemische Analyse
Biochemical Properties
3-Formyl-2-methylbenzoic acid plays a significant role in biochemical reactions, particularly in the context of aromatic compound metabolism. It interacts with enzymes such as oxidoreductases, which facilitate the oxidation-reduction reactions involving the formyl group. Additionally, it can participate in nucleophilic substitution reactions at the benzylic position, which are catalyzed by enzymes like cytochrome P450 . These interactions are crucial for the compound’s role in metabolic pathways and its potential therapeutic applications.
Cellular Effects
3-Formyl-2-methylbenzoic acid influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been observed to modulate the activity of transcription factors, thereby affecting gene expression. The compound can also impact cellular metabolism by altering the flux of metabolites through specific pathways. For instance, it may inhibit or activate certain enzymes involved in the tricarboxylic acid cycle, leading to changes in energy production and cellular homeostasis .
Molecular Mechanism
At the molecular level, 3-Formyl-2-methylbenzoic acid exerts its effects through specific binding interactions with biomolecules. It can form hydrogen bonds and van der Waals interactions with enzyme active sites, leading to enzyme inhibition or activation. The compound’s formyl group is particularly reactive, allowing it to participate in nucleophilic addition reactions with amino acid residues in proteins. These interactions can result in conformational changes in the proteins, thereby modulating their activity and function .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 3-Formyl-2-methylbenzoic acid can vary over time. The compound’s stability and degradation are influenced by factors such as temperature, pH, and the presence of other reactive species. Over time, it may undergo oxidation or hydrolysis, leading to the formation of degradation products that can have different biological activities. Long-term studies have shown that the compound can have sustained effects on cellular function, including alterations in gene expression and metabolic activity .
Dosage Effects in Animal Models
The effects of 3-Formyl-2-methylbenzoic acid in animal models are dose-dependent. At low doses, the compound may exhibit therapeutic effects, such as anti-inflammatory or antioxidant activity. At higher doses, it can cause toxic effects, including cellular damage and organ dysfunction. Studies have identified threshold doses beyond which the compound’s adverse effects become significant. These findings are crucial for determining safe and effective dosage ranges for potential therapeutic applications .
Metabolic Pathways
3-Formyl-2-methylbenzoic acid is involved in several metabolic pathways, including those related to aromatic compound degradation. It interacts with enzymes such as cytochrome P450 and oxidoreductases, which facilitate its conversion to other metabolites. These metabolic transformations can affect the compound’s biological activity and its overall impact on cellular function. Additionally, the compound can influence metabolic flux by altering the levels of key metabolites in specific pathways .
Transport and Distribution
Within cells and tissues, 3-Formyl-2-methylbenzoic acid is transported and distributed through interactions with specific transporters and binding proteins. These interactions can affect the compound’s localization and accumulation in different cellular compartments. For example, it may be transported into mitochondria, where it can influence energy production and metabolic activity. The compound’s distribution is also influenced by its physicochemical properties, such as solubility and membrane permeability .
Subcellular Localization
The subcellular localization of 3-Formyl-2-methylbenzoic acid is determined by targeting signals and post-translational modifications. The compound can be directed to specific compartments, such as the nucleus or mitochondria, where it exerts its biological effects. These localization signals are crucial for the compound’s activity, as they ensure that it reaches the appropriate cellular sites to interact with its target biomolecules. Additionally, the compound’s localization can be influenced by its interactions with other cellular components, such as cytoskeletal elements and organelle membranes .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
3-Formyl-2-methylbenzoic acid can be synthesized through several methods. One common approach involves the formylation of 2-methylbenzoic acid using a Vilsmeier-Haack reaction, which employs a formylating agent such as N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl3). The reaction typically proceeds under mild conditions, yielding the desired product after purification.
Industrial Production Methods
In an industrial setting, the production of 3-formyl-2-methylbenzoic acid may involve optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and efficiency in large-scale production.
Analyse Chemischer Reaktionen
Types of Reactions
3-Formyl-2-methylbenzoic acid undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid group using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The formyl group can be reduced to a hydroxymethyl group (-CH2OH) using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, halogenation, and sulfonation, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an acidic or basic medium.
Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.
Substitution: Nitration with a mixture of concentrated nitric acid (HNO3) and sulfuric acid (H2SO4).
Major Products Formed
Oxidation: 3-Carboxy-2-methylbenzoic acid.
Reduction: 3-Hydroxymethyl-2-methylbenzoic acid.
Substitution: Various substituted derivatives depending on the electrophile used.
Vergleich Mit ähnlichen Verbindungen
3-Formyl-2-methylbenzoic acid can be compared with other similar compounds, such as:
3-Formylbenzoic acid: Lacks the methyl group at the second position, resulting in different reactivity and properties.
2-Formylbenzoic acid: The formyl group is at the second position, leading to distinct chemical behavior.
4-Formylbenzoic acid: The formyl group is at the fourth position, affecting its reactivity and applications.
Uniqueness: : The presence of both a formyl and a methyl group on the benzene ring of 3-formyl-2-methylbenzoic acid imparts unique chemical properties, making it a valuable intermediate in organic synthesis and research.
Eigenschaften
IUPAC Name |
3-formyl-2-methylbenzoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8O3/c1-6-7(5-10)3-2-4-8(6)9(11)12/h2-5H,1H3,(H,11,12) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BORFKTJRGRVGDN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1C(=O)O)C=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
164.16 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
